8-methyl-N-propylbenzo[b]oxepine-4-carboxamide
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Description
The compound “8-methyl-N-propylbenzo[b]oxepine-4-carboxamide” belongs to the class of oxepines . Oxepines are oxygen-containing heterocycles consisting of a seven-membered ring with three double bonds . They are important in medicinal chemistry and have been the focus of scientific research for their potential applications.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, carboxamides can be synthesized from carboxylic acids and amines . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid has been used to synthesize a series of isoxazole–Carboxamide derivatives .Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including structures similar to 8-methyl-N-propylbenzo[b]oxepine-4-carboxamide, have been synthesized and tested for their cytotoxic activities. These compounds have shown potent cytotoxicity against murine leukemia and lung carcinoma, with some derivatives proving curative in mice models of colon tumors at very low doses, indicating significant potential in cancer treatment (Deady et al., 2005).
Novel Synthesis Methods
Advancements in synthesis methods for creating benzo[b]oxepine derivatives highlight the compound's relevance in developing new pharmaceuticals. For instance, gold-catalyzed synthesis has been utilized to create substituted 3-methylene-3,4-dihydrobenzo[b]oxepinones, demonstrating a regioselective approach to constructing these compounds in good to excellent yields, which could be applied to synthesize this compound derivatives (Mangina et al., 2017).
Dibenzoazepine Derivatives
Research on dibenzo[b,f]azepine derivatives, closely related to the benzo[b]oxepine structure, has shown these compounds possess various pharmacological activities. For instance, novel dibenzo[b,f]azepine tethered isoxazoline derivatives were synthesized and found to inhibit cancer cell invasion and migration, suggesting potential applications in cancer therapy (Sadashiva et al., 2012).
Pharmacological Potential
The pharmacological potential of benzo[b]oxepine derivatives is further underscored by CGP 3466, a propargylamine derivative of dibenzo[b,f]oxepin, which has shown neuroprotective effects in models of Parkinson's disease. This suggests that modifications to the benzo[b]oxepine structure, such as those in this compound, could yield compounds with significant therapeutic value (Waldmeier et al., 2000).
Properties
IUPAC Name |
8-methyl-N-propyl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-7-16-15(17)13-6-8-18-14-9-11(2)4-5-12(14)10-13/h4-6,8-10H,3,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIFTZSTQMGCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C(C=C2)C)OC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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